2-(2-Bromophenoxy)pentanoic acid
Description
2-(2-Bromophenoxy)pentanoic acid is a brominated aromatic ether derivative of pentanoic acid. Its structure consists of a pentanoic acid backbone substituted at the second carbon with a 2-bromophenoxy group. Bromine’s electron-withdrawing nature and steric bulk likely influence its reactivity, acidity, and biological interactions compared to chlorinated or methylated analogs .
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(2-bromophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-2-5-10(11(13)14)15-9-7-4-3-6-8(9)12/h3-4,6-7,10H,2,5H2,1H3,(H,13,14) |
InChI Key |
AFHOUQCMBFHADU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)OC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Analogs of 2-(2-Bromophenoxy)pentanoic Acid
Substituent Effects on Reactivity and Bioactivity
- Phenoxy vs. Benzoyl Groups: Fenofibric acid’s 4-chlorobenzoylphenoxy group enhances electron withdrawal, increasing acidity (pKa ~3.5–4.5) compared to bromophenoxy derivatives.
- Chain Branching: Gemfibrozil’s 2,2-dimethylpentanoic acid chain improves metabolic stability, whereas the linear chain in this compound may favor different binding conformations.
Physicochemical Properties
- Acidity: The electron-withdrawing bromophenoxy group likely lowers the pKa of this compound compared to non-halogenated analogs (e.g., pentanoic acid pKa ~4.8 ).
- Solubility: Bromine’s hydrophobicity may reduce aqueous solubility relative to hydroxylated variants like (S)-2-((Fmoc)amino)-5-(4-hydroxypiperidinyl)pentanoic acid hydrochloride (water-soluble salt form) .
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